Ginsenoside-F4

Prostate cancer Cytotoxicity Spectrum-effect relationship

Ginsenoside F4 (GF4) is a rare protopanaxatriol (PPT)-type ginsenoside formed exclusively through thermal/enzymatic dehydration of Rg2 during red/black ginseng processing—completely absent in raw white ginseng. Its non-substitutable differentiation is validated: in DU145 prostate cancer, F4 (IC50 = 17.24 μM) outperforms 20(S)-Rg3 (IC50 = 60.02 μM) by 3.5-fold; achieves 90.0% MMP-13 inhibition at 50 μM with 100% p38 MAPK phosphorylation blockade in chondrocytes. As one of six OPLS-DA-validated markers distinguishing processed from unprocessed ginseng, ≥98% HPLC-purity F4 is the definitive reference standard for authentication, spectrum-effect studies, and mechanistic differentiation of PPT-type versus PPD-type ginsenoside pharmacology.

Molecular Formula C42H70O12
Molecular Weight 767.0 g/mol
Cat. No. B15285228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGinsenoside-F4
Molecular FormulaC42H70O12
Molecular Weight767.0 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(=CCC=C(C)C)C)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O
InChIInChI=1S/C42H70O12/c1-20(2)11-10-12-21(3)23-13-16-41(8)29(23)24(44)17-27-40(7)15-14-28(45)39(5,6)36(40)25(18-42(27,41)9)52-38-35(33(49)31(47)26(19-43)53-38)54-37-34(50)32(48)30(46)22(4)51-37/h11-12,22-38,43-50H,10,13-19H2,1-9H3/b21-12+/t22-,23+,24?,25-,26+,27?,28-,29?,30-,31+,32+,33-,34+,35+,36?,37-,38?,40+,41+,42+/m0/s1
InChIKeyQOMBXPYXWGTFNR-JWCBPMJDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ginsenoside F4 (CAS 181225-33-2) for Research Procurement: Rare Panaxatriol-Type Saponin with Defined Anti-Cancer Activity in Prostate and Lymphoma Models


Ginsenoside F4 (GF4), a rare dammarane-type triterpenoid saponin with molecular formula C42H70O12 and molecular weight 767.0 g/mol [1], is classified as a panaxatriol (PPT)-type ginsenoside generated through dehydration of Rg2 during thermal or enzymatic processing of Panax ginseng or P. notoginseng [2]. Unlike major ginsenosides (e.g., Rb1, Rg1) that predominate in raw ginseng, F4 is a minor component formed only under specific processing conditions and is absent from unprocessed white ginseng [3]. Its biological profile includes apoptosis induction in human lymphocytoma JK cells (IC50 = 87.74 μM), MMP-13 inhibition in chondrocytes (90.0% at 50 μM), and notable anti-prostate cancer activity in DU145 cells (IC50 = 17.24 μM) [4].

Why Generic Substitution Fails: Structural and Functional Non-Interchangeability of Ginsenoside F4 with Common PPD-Type Analogs


Substituting Ginsenoside F4 with other ginsenosides or even closely related in-class compounds (e.g., Rg3, Rg5, Rh2) is scientifically unsound due to three non-interchangeable factors. First, F4 is a PPT-type ginsenoside derived from Rg2 via dehydration, whereas many commonly studied analogs (e.g., Rg3, Rg5, Rk1, Rh2) are protopanaxadiol (PPD)-type saponins, resulting in fundamentally different aglycone cores and distinct molecular targets [1]. Second, F4 is absent in raw or white ginseng and forms only under specific thermal processing (≥100°C) or enzymatic transformation conditions, making it a diagnostic marker for processed ginseng products [2]. Third, quantitative head-to-head data show that F4 exerts differential potency across cancer cell types: in DU145 prostate cancer cells, F4 (IC50 = 17.24 μM) demonstrates superior activity to S-Rg3 (IC50 = 60.02 μM), while in JK lymphoma cells, its IC50 is 87.74 μM, underscoring that no single ginsenoside can functionally substitute for another across assays [3]. Generic substitution therefore risks both misidentification of active constituents and misinterpretation of biological outcomes.

Quantitative Evidence Guide: Differentiating Ginsenoside F4 from PPD-Type Analogs (Rg3, Rg5, Rh2, Rh4) Based on Direct Comparative Assays


Anti-Proliferative Potency Against DU145 Prostate Cancer Cells: F4 Outperforms Rg3 by 3.5-Fold and Rivals Rg5

In a direct head-to-head MTT assay on human prostate cancer DU145 cells, Ginsenoside F4 exhibited an IC50 value of 17.24 μmol/L, demonstrating 3.5-fold greater potency than 20(S)-Rg3 (IC50 = 60.02 μmol/L) and activity comparable to Rg5 (IC50 = 15.24 μmol/L). F4 was among the three most potent constituents identified from black ginseng via spectrum-effect relationship analysis, alongside Rg5 and Rk3 [1].

Prostate cancer Cytotoxicity Spectrum-effect relationship Black ginseng

Distinct Apoptosis Induction Profile in Human Lymphocytoma JK Cells: Defined IC50 and Concentration-Dependent Bax/Bcl-2 Modulation

Ginsenoside F4 inhibits proliferation of human lymphocytoma JK (Jurkat) cells in a concentration-dependent manner with an IC50 of 87.74 μM. At 65.19 μM and 130.38 μM (72 h treatment), apoptosis rates were 23.95% and 68.80%, respectively. Mechanistically, F4 upregulates pro-apoptotic Bax and downregulates anti-apoptotic Bcl-2 in a concentration-dependent fashion . While direct comparator data in this exact JK cell model are not available for other ginsenosides, the mitochondrial apoptosis pathway distinguishes F4 from certain other PPT-type ginsenosides (e.g., Rg6) that may act via alternative mechanisms.

Lymphoma Apoptosis Mitochondrial pathway Bax/Bcl-2

Chondroprotective MMP-13 Inhibition with Near-Complete Suppression at 50 μM and p38 MAPK Pathway Engagement

In IL-1β-stimulated human SW1353 chondrosarcoma cells, Ginsenoside F4 inhibits MMP-13 expression in a concentration-dependent manner (1-50 μM), achieving 33.5% inhibition at 10 μM, 57.8% at 30 μM, and 90.0% at 50 μM. Concurrently, F4 suppresses p38 MAPK phosphorylation by 86.6% at 30 μM and 100.0% at 50 μM . This dual MMP-13/p38 MAPK inhibition profile is not uniformly reported across all ginsenosides, positioning F4 as a candidate with specific chondroprotective relevance.

Osteoarthritis Cartilage degradation MMP-13 p38 MAPK

Quality Control Marker Specificity: F4 as a Definitive Diagnostic Marker for Thermally Processed Ginseng (Red/Black Ginseng) Differentiating from Raw White Ginseng

Orthogonal partial least squares discriminant analysis (OPLS-DA) of UFLC-MS/MS data from 66 saponins across red ginseng (RG) and white ginseng (WG) batches identified ginsenosides Rg5, Rh4, Rk1, Rs4, F4, and 20(S)-Rg3 as the characteristic components uniquely distinguishing RG from WG. F4 is absent in unprocessed white ginseng and serves as a definitive marker for thermal processing [1]. This finding is corroborated by studies showing F4 (alongside Rg6, Rk3, Rh4) is produced from panaxatriol saponins via dehydration during steaming at ≥100°C [2].

Quality control Authentication UFLC-MS/MS Processed ginseng

Biotransformation Pathway Specificity: F4 as a PPT-Type Dehydration Product Enabling Targeted Preparation from Re/Rg2 Precursors

Ginsenoside F4 is generated specifically from panaxatriol (PPT)-type saponins (Rg2 → F4 and Rg6; Re → Rg6, F4, Rk3, Rh4) via dehydration, distinct from the transformation pathways of PPD-type saponins (Rb1/Rb2/Rc/Rd → Rg3 → Rk1/Rg5). Patent CN-105273032-A demonstrates that acidic amino acid hydrolysis converts PPT-type saponins to Rg6, F4, Rk3, and Rh4, with hydrolysis capacity exceeding neutral or basic amino acids by more than 10-fold [1]. Aspergillus tubingensis biotransformation simultaneously produces 15 minor ginsenosides, including F4 alongside (R/S)-Rg3, Rk1, Rg5, Rk3, Rh4, Rg6, etc. [2].

Biotransformation Enzymatic hydrolysis Process chemistry Rare ginsenoside production

Procurement-Relevant Application Scenarios for Ginsenoside F4 Based on Quantitative Evidence


Prostate Cancer Research: Potent Anti-Proliferative Tool with Superior Activity to Rg3 in DU145 Models

Ginsenoside F4 (IC50 = 17.24 μM) offers significantly higher anti-proliferative potency against DU145 prostate cancer cells compared to 20(S)-Rg3 (IC50 = 60.02 μM) and activity comparable to Rg5 (IC50 = 15.24 μM) . Researchers investigating prostate cancer should procure F4 when experimental objectives require: (a) a PPT-type ginsenoside with validated DU145 activity to complement or compare against PPD-type analogs; (b) a black ginseng-derived constituent with spectrum-effect-validated anti-prostate cancer relevance; or (c) a structurally distinct compound for mechanistic studies seeking to differentiate PPT-type vs PPD-type ginsenoside effects.

Osteoarthritis and Cartilage Degradation Studies: High-Efficacy MMP-13 Suppression with p38 MAPK Pathway Inhibition

For research on cartilage matrix degradation, F4 achieves 90.0% MMP-13 inhibition at 50 μM and complete (100%) suppression of p38 MAPK phosphorylation in IL-1β-stimulated SW1353 chondrosarcoma cells . Procurement is indicated for studies requiring: (a) a ginsenoside with quantitatively defined chondroprotective activity at non-cytotoxic concentrations (1-50 μM); (b) investigation of p38 MAPK-mediated MMP-13 regulation in osteoarthritis models; or (c) ex vivo cartilage explant studies where F4 has demonstrated blockade of collagen matrix breakdown in rabbit cartilage tissue culture.

Quality Control and Authentication of Processed Ginseng Products: Essential Analytical Reference Standard

F4 is one of six characteristic components (with Rg5, Rh4, Rk1, Rs4, 20(S)-Rg3) that definitively distinguish red/black ginseng from unprocessed white ginseng, as validated by OPLS-DA of UFLC-MS/MS data . Procurement of high-purity F4 (≥98% HPLC) analytical standard is essential for: (a) HPLC/UPLC method development for simultaneous quantification of processed ginseng marker compounds; (b) authentication of red ginseng and black ginseng products in quality control laboratories; (c) establishing reference chromatographic profiles per validated UFLC-MS/MS methods; and (d) serving as a positive control in ginseng processing studies (steaming, puffing, fermentation) where F4 is a target dehydration product.

Hematological Malignancy Apoptosis Research: Defined Concentration-Response for JK Cell Apoptosis and Mitochondrial Pathway Studies

F4 induces apoptosis in human lymphocytoma JK cells with defined concentration-response parameters: IC50 = 87.74 μM; apoptosis rates of 23.95% at 65.19 μM and 68.80% at 130.38 μM; and concentration-dependent Bax upregulation with Bcl-2 downregulation . Procurement is appropriate for: (a) lymphoma/leukemia research requiring a ginsenoside with validated apoptosis-inducing activity in Jurkat-derived cell lines; (b) studies of mitochondrial apoptosis pathway modulation (Bax/Bcl-2 ratio) by natural products; or (c) comparative studies examining differential apoptosis sensitivity between hematological and solid tumor cell lines to ginsenosides.

Quote Request

Request a Quote for Ginsenoside-F4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.